molecular formula C34H32N6O3S2 B2562230 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 393584-96-8

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Número de catálogo: B2562230
Número CAS: 393584-96-8
Peso molecular: 636.79
Clave InChI: CPTXBGYQIIDIIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex organic molecule featuring multiple aromatic and heterocyclic systems. Key structural components include:

  • A 1,2,4-triazole ring substituted with a 2-methoxyphenyl group and a methylene-linked thioether moiety.
  • A thiophene ring fused to a dihydropyrazole scaffold, which is further substituted with a p-tolyl (para-methylphenyl) group.
  • A phenylacetamide unit attached via a methylene bridge to the triazole ring.

The compound’s design integrates aromatic and heterocyclic motifs known for their roles in drug discovery, such as hydrogen bonding (triazole), π-π stacking (thiophene, phenyl), and metabolic stability (p-tolyl) .

Propiedades

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O3S2/c1-23-14-16-25(17-15-23)28-20-26(30-13-8-18-44-30)38-40(28)33(42)22-45-34-37-36-31(39(34)27-11-6-7-12-29(27)43-2)21-35-32(41)19-24-9-4-3-5-10-24/h3-18,28H,19-22H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTXBGYQIIDIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a rich pharmacological profile due to the presence of multiple functional groups that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N5O3S2C_{26}H_{25}N_{5}O_{3}S_{2}, with a molecular weight of approximately 519.64 g/mol. The compound features a triazole ring, a thiophene moiety, and multiple aromatic systems which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives displayed IC50 values ranging from 27.6 μM to over 90 μM against breast cancer cell lines (e.g., MDA-MB-231) .

The proposed mechanisms for the anticancer activity of similar compounds include:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with the cell cycle, preventing cancer cells from dividing .

Antimicrobial Activity

Compounds with thiophene and triazole structures often demonstrate antimicrobial properties. For example, derivatives from similar classes have exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups enhances their interaction with microbial enzymes .

Case Study 1: Cytotoxicity Evaluation

A recent evaluation of a related compound demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa and CaCo-2. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Synthesis and Biological Evaluation

In another study involving the synthesis of thiophene-containing compounds, researchers observed that modifications to the phenyl ring significantly influenced biological activity. Compounds that maintained a balance between hydrophilicity and lipophilicity showed enhanced penetration into cells and increased efficacy against tumor cells .

Research Findings Summary Table

Study Compound Cell Line IC50 (μM) Activity
Triazole DerivativeMDA-MB-23127.6Anticancer
Thiophene DerivativeHeLa29.3Anticancer
Related CompoundCaCo-290Anticancer

Aplicaciones Científicas De Investigación

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiophene and triazole rings significantly impact biological activity. Key findings include:

  • Substituents on the phenyl ring : Electron-donating groups enhance activity.
  • Presence of sulfur : Essential for maintaining the compound's anticancer properties.
ComponentIC50 (µM)Mechanism
Compound A5.46Tubulin binding
Compound B12.58Caspase activation
DoxorubicinReferenceDNA intercalation

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide). For instance, research on thiophene carboxamide derivatives showed significant cytotoxicity against Hep3B cancer cell lines, with IC50 values indicating strong anti-proliferative effects compared to standard chemotherapeutics like doxorubicin.

Case Studies

Several case studies have demonstrated the effectiveness of thiophene derivatives in various cancer models:

  • Study on Hep3B Cells : This study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cancer cell lines, revealing significant cytotoxicity.
  • Mechanistic Studies : Research indicated that compounds similar to this compound induce apoptosis through tubulin disruption and caspase activation.

Antimicrobial Properties

In addition to its anticancer applications, this compound may exhibit antimicrobial properties due to its structural characteristics. The presence of sulfur-containing groups is often linked to enhanced antimicrobial activity.

Preliminary Findings

Preliminary studies suggest that thiophene derivatives can inhibit bacterial growth effectively. However, detailed investigations are necessary to establish specific mechanisms and efficacy against various pathogens.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether (–S–) group in the compound can undergo oxidation or nucleophilic displacement. For example:

  • Oxidation to Sulfoxide/Sulfone :
    Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions can yield sulfoxide (R–S=O) or sulfone (R–SO₂–R') derivatives. This modification alters electronic properties and may enhance biological activity .

Reaction Conditions Product
Oxidation (→ Sulfoxide)H₂O₂, 0°C, 1 hr–S(O)–
Oxidation (→ Sulfone)mCPBA, RT, 3 hr–SO₂–

Hydrolysis of the Acetamide Moiety

The acetamide group (–NHCO–) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields carboxylic acid and aniline derivatives.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water produces sodium carboxylate and amine intermediates.

Reaction Type Reagents Products
Acidic HydrolysisHCl, ΔPhenylacetic acid + Amine
Basic HydrolysisNaOH, EtOH/H₂OSodium phenylacetate + Amine

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (p-tolyl, thiophene, and methoxyphenyl) participate in EAS reactions:

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at meta/para positions.

  • Halogenation : Bromine (Br₂) in acetic acid adds halogens to electron-rich regions .

Substituent Reagents Position
–NO₂HNO₃/H₂SO₄, 0°CMeta to methoxy
–BrBr₂, AcOH, RTOrtho to thiophene

Ring-Opening and Cyclization Reactions

The pyrazoline and triazole rings are prone to ring-opening under specific conditions:

  • Pyrazoline Ring : Heating with strong bases (e.g., KOH) cleaves the ring to form β-ketoamide intermediates.

  • Triazole Ring : Reaction with hydrazine (NH₂NH₂) opens the triazole, yielding thiosemicarbazide derivatives .

Reductive Amination of the Acetamide

Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide group to a secondary amine, enhancing solubility and altering pharmacokinetic properties.

Metal Complexation

The nitrogen-rich structure (pyrazoline, triazole) can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes, as demonstrated in analogous pyrazole derivatives .

Metal Ion Ligand Site Application
Cu²⁺Triazole N-atomsAntimicrobial agents
Fe³⁺Pyrazoline N-atomsCatalytic studies

Key Reaction Mechanisms and Selectivity

  • Steric Effects : Bulky substituents (e.g., p-tolyl) hinder reac

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural uniqueness necessitates comparison with analogs sharing key pharmacophores or scaffolds. Below is a detailed analysis:

Triazole Derivatives

Triazoles are widely employed in medicinal chemistry due to their hydrogen-bonding capacity and metabolic resistance. For example:

  • Fluconazole : A triazole antifungal agent lacks the thiophene and p-tolyl groups but shares the triazole core. Fluconazole’s simpler structure reduces logP (0.5 vs. estimated 4.2 for the target compound), impacting solubility and bioavailability .
  • Ceftriaxone : A cephalosporin antibiotic with a triazolethione group. Unlike the target compound, it features a β-lactam ring for bacterial cell wall targeting, highlighting divergent therapeutic applications.

Thiophene-Containing Compounds

Thiophene’s electron-rich nature enhances π-π interactions in receptor binding:

  • Ticagrelor : An antiplatelet drug with a thiophene moiety. Its bicyclic structure improves potency but introduces steric hindrance absent in the target compound’s dihydropyrazole-thiophene system .
  • Rilpivirine: A non-nucleoside reverse transcriptase inhibitor with thiophene. Its linear structure contrasts with the target compound’s branched topology, affecting conformational flexibility.

p-Tolyl-Substituted Analogs

The p-tolyl group enhances lipophilicity and modulates cytochrome P450 interactions:

  • Loratadine : An antihistamine with a p-tolyl group attached to a piperidine ring. Its logP (4.3) aligns closely with the target compound, suggesting similar membrane permeability .
  • Celecoxib : A COX-2 inhibitor with a p-tolylsulfonamide group. The sulfonamide’s polarity contrasts with the target compound’s thioether, altering solubility and toxicity profiles.

Table 1: Key Physicochemical and Pharmacological Comparisons

Compound Core Structure logP Aromatic Systems Therapeutic Area
Target Compound Triazole-thiophene ~4.2* Thiophene, p-tolyl, phenyl Undisclosed (likely CNS)
Fluconazole Triazole 0.5 Phenyl Antifungal
Ticagrelor Thiophene-triazolopyrimidine 2.8 Thiophene, pyrimidine Cardiovascular
Loratadine Piperidine-p-tolyl 4.3 p-Tolyl Antihistamine

*Estimated using fragment-based methods.

Mechanistic Insights

  • The thioether linkage in the target compound may confer redox stability compared to ether or amine linkages in analogs like omeprazole .

Research Findings and Limitations

  • Crystallographic Data: Structural elucidation likely relies on SHELX-based refinement, given its prevalence in small-molecule crystallography .
  • SAR Gaps : The impact of the 2-methoxyphenyl group on target binding versus simpler phenyl substituents remains unstudied.
  • Toxicity Risks : The thioether and p-tolyl groups may pose hepatotoxicity concerns, as observed in tolcapone .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazole-thione derivatives typically involves multistep reactions. A common approach is the intramolecular cyclization of thiosemicarbazides under reflux conditions. For example:

  • Step 1: React 2-thiophenecarboxylic acid hydrazide (70 mmol) with phenylisothiocyanate (70 mmol) in ethyl alcohol (100 mL) under reflux to form thiosemicarbazide intermediates .
  • Step 2: Cyclize intermediates using acidic or basic catalysts to yield the triazole core.
    Optimization:
  • Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, reflux in ethanol (70–80°C) is optimal for minimizing side products .

Basic: How is the structural identity of this compound confirmed?

Answer:
Characterization involves spectroscopic and chromatographic methods :

  • NMR : Analyze chemical shifts for thiophene (~6.8–7.5 ppm) and triazole protons (~8.0–8.5 ppm) to confirm substitution patterns .
  • IR : Detect key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • HPLC/MS : Verify purity (>95%) and molecular weight .

Basic: What biological activities are associated with this compound’s structural analogs?

Answer:
Analogous triazole-thiones exhibit:

  • Antimicrobial activity : Against S. aureus (MIC: 2–8 µg/mL) and E. coli (MIC: 4–16 µg/mL) via membrane disruption .
  • Anticancer potential : IC₅₀ values of 10–50 µM in HeLa cells through apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀: ~5 µM) in murine macrophages .

Advanced: How can computational methods predict this compound’s reactivity and tautomeric behavior?

Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model thione-thiol tautomerism. Studies show the thione form is energetically favored by ~5 kcal/mol in polar solvents .
  • Molecular Docking : AutoDock Vina can predict binding affinities (e.g., ΔG = -9.2 kcal/mol for EGFR kinase) by docking into active sites of target proteins .

Advanced: How should researchers resolve contradictions in biological data across studies?

Answer:

  • Comparative Assay Design : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by 30–50%) .
  • Dose-Response Validation : Replicate studies with purified batches (>98% HPLC purity) to exclude impurity-driven artifacts .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 12 h to 2 h) and improve yield by 15–20% via precise temperature control .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann couplings) to accelerate heterocycle formation .
  • Workup Optimization : Use aqueous/organic biphasic systems (e.g., ethyl acetate/water) for efficient extraction of polar byproducts .

Advanced: How do non-covalent interactions influence this compound’s supramolecular assembly?

Answer:

  • X-ray Crystallography : Reveals π-π stacking (3.5–4.0 Å spacing) between thiophene and phenyl groups, stabilizing crystal lattices .
  • H-Bond Networks : Carboxamide groups form intermolecular H-bonds (N-H···O=C, 2.8–3.0 Å), critical for co-crystal design .

Notes

  • Synthetic Caution : Avoid prolonged exposure to moisture during cyclization to prevent hydrolysis of the thioether group .
  • Computational Limits : DFT may underestimate solvation effects; validate with experimental NMR in DMSO-d₆ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.